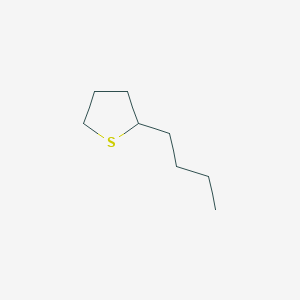

2-Butyltetrahydrothiophene

Beschreibung

2-Butyltetrahydrothiophene (IUPAC name: 2-butylthiolane) is a saturated five-membered heterocyclic compound containing one sulfur atom, with a butyl group substituted at the 2-position of the thiolane ring. Its molecular formula is C₈H₁₆S, and it has a molecular weight of 144.28 g/mol. Structurally, it is analogous to tetrahydrofuran (THF) but replaces oxygen with sulfur, imparting distinct electronic and steric properties.

Eigenschaften

CAS-Nummer |

1613-49-6 |

|---|---|

Molekularformel |

C8H16S |

Molekulargewicht |

144.28 g/mol |

IUPAC-Name |

2-butylthiolane |

InChI |

InChI=1S/C8H16S/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 |

InChI-Schlüssel |

NBPQJOLVXAKDFK-UHFFFAOYSA-N |

SMILES |

CCCCC1CCCS1 |

Kanonische SMILES |

CCCCC1CCCS1 |

Synonyme |

2-Butyltetrahydrothiophene |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Physical Properties: 2-Butyltetrahydrothiophene is a colorless to pale yellow liquid with a boiling point of ~180–190°C and a melting point of approximately -30°C. It is insoluble in water but miscible with organic solvents like ethanol, ether, and chloroform.

- Synthesis : Typically synthesized via alkylation of tetrahydrothiophene using butyl halides under basic conditions. Characterization methods include NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .

- Applications : Used as a solvent in organic synthesis, a precursor in pharmaceuticals, and a ligand in coordination chemistry due to its electron-rich sulfur atom.

Structural and Functional Analogues

The properties of 2-butyltetrahydrothiophene are influenced by its alkyl chain length, ring saturation, and sulfur atom. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Properties of 2-Butyltetrahydrothiophene and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water | Key Reactivity |

|---|---|---|---|---|---|---|

| 2-Butyltetrahydrothiophene | C₈H₁₆S | 144.28 | 180–190 | -30 | Insoluble | Oxidizes to sulfone; ring-opening under strong acids/bases |

| Tetrahydrothiophene (THT) | C₄H₈S | 88.17 | 119 | -96 | Slightly soluble | Rapid oxidation to sulfone; polymerizes upon ring-opening |

| 3-Methyltetrahydrothiophene | C₅H₁₀S | 102.19 | ~130 | -50 | Insoluble | Steric hindrance reduces oxidation rate vs. THT |

| Thiophene | C₄H₄S | 84.14 | 84 | -38 | Insoluble | Electrophilic aromatic substitution; no ring-opening |

| Tetrahydrothiopyran (6-membered ring) | C₅H₁₀S | 102.19 | 142 | -20 | Insoluble | Higher thermal stability due to reduced ring strain |

Key Research Findings

Steric and Electronic Effects :

- The butyl group in 2-butyltetrahydrothiophene increases hydrophobicity and steric bulk compared to THT or 3-methyltetrahydrothiophene. This reduces its reactivity in nucleophilic substitutions but enhances stability in acidic environments .

- Oxidation Sensitivity : THT oxidizes rapidly to sulfones (e.g., sulfolane), while 2-butyltetrahydrothiophene requires stronger oxidizing agents (e.g., H₂O₂/CH₃COOH) due to steric protection of the sulfur atom.

Spectroscopic Differences :

- ¹H NMR : The butyl group in 2-butyltetrahydrothiophene shows distinct resonances at δ 0.9–1.6 ppm (alkyl protons), while THT exhibits simpler spectra with peaks at δ 2.5–3.0 ppm (ring protons adjacent to sulfur) .

- IR Spectroscopy : The C-S stretching vibration in 2-butyltetrahydrothiophene appears at ~650 cm⁻¹ , shifted from THT’s ~620 cm⁻¹ due to alkyl substitution.

Applications in Industry :

- THT is widely used as a gas odorant due to its low odor threshold, whereas 2-butyltetrahydrothiophene’s higher molecular weight makes it suitable as a solvent for lipophilic compounds .

- In pharmaceuticals, 2-butyltetrahydrothiophene derivatives show improved blood-brain barrier penetration compared to smaller analogues like 3-methyltetrahydrothiophene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.